molecular formula C26H24N4O4S B11388707 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388707
M. Wt: 488.6 g/mol
InChI Key: BJFVVVWECYXZQS-UHFFFAOYSA-N
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Description

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes sulfonamide and pyridazine moieties

Preparation Methods

The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonamide moiety: This step involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamides.

    Construction of the pyridazine ring: This can be achieved through the cyclization of hydrazine derivatives with diketones or other suitable precursors.

    Coupling reactions: The final step involves coupling the sulfonamide and pyridazine intermediates using appropriate coupling agents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to interact with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar compounds to N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide include other sulfonamide derivatives and pyridazine-based compounds. For example:

The uniqueness of this compound lies in its combined sulfonamide and pyridazine structure, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H24N4O4S/c1-3-30(22-7-5-4-6-8-22)35(33,34)23-15-11-20(12-16-23)27-26(32)25-24(31)17-18-29(28-25)21-13-9-19(2)10-14-21/h4-18H,3H2,1-2H3,(H,27,32)

InChI Key

BJFVVVWECYXZQS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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